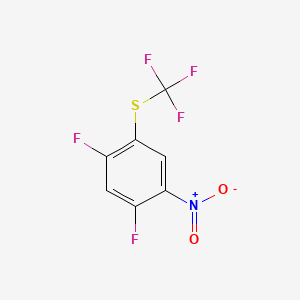

1,5-Difluoro-2-nitro-4-(trifluoromethylthio)benzene

Description

Properties

Molecular Formula |

C7H2F5NO2S |

|---|---|

Molecular Weight |

259.16 g/mol |

IUPAC Name |

1,5-difluoro-2-nitro-4-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C7H2F5NO2S/c8-3-1-4(9)6(16-7(10,11)12)2-5(3)13(14)15/h1-2H |

InChI Key |

KBSCYFSZGZAGML-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1SC(F)(F)F)F)F)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Route 1: Sequential Functionalization of a Pre-Substituted Benzene

This approach begins with a partially substituted benzene derivative, such as 1,5-difluoro-2-nitrobenzene, followed by trifluoromethylthiolation at position 4.

Step 1: Synthesis of 1,5-Difluoro-2-nitrobenzene

1,5-Difluoro-2-nitrobenzene can be synthesized via nitration of 1,3-difluorobenzene. Nitration with mixed acid (HNO₃/H₂SO₄) at 0–5°C preferentially targets the para position to one fluorine, yielding 1,5-difluoro-2-nitrobenzene.

Step 2: Trifluoromethylthiolation at Position 4

The trifluoromethylthio group is introduced using [[(ethoxycarbonyl)difluoromethyl]thio]phthalimide (1c ), a shelf-stable reagent developed by Hu et al.. Reaction conditions involve:

- Solvent : Dichloromethane (DCM) or acetonitrile

- Base : Potassium carbonate (K₂CO₃)

- Temperature : 25–40°C

- Yield : ~65–75%

Mechanistic Insight :

The reaction proceeds via nucleophilic aromatic substitution (SNAr), where the electron-deficient aromatic ring (activated by nitro and fluorine groups) reacts with the electrophilic sulfur in 1c . The ethoxycarbonyl group stabilizes the intermediate, facilitating SCF₃ transfer.

Route 2: Late-Stage Nitration of a Trifluoromethylthio-Substituted Precursor

An alternative strategy involves nitrating a pre-functionalized trifluoromethylthio-bearing intermediate.

Step 1: Synthesis of 1,5-Difluoro-4-(trifluoromethylthio)benzene

1,5-Difluorobenzene undergoes thiolation using 1c under conditions similar to Route 1. The absence of a nitro group reduces ring deactivation, potentially improving yields.

Step 2: Nitration at Position 2

Nitration is performed using fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at –10°C to favor meta-substitution relative to the trifluoromethylthio group. Careful temperature control is critical to avoid polysubstitution.

Challenges :

- The nitro group’s strong meta-directing effect may compete with the SCF₃ group’s electronic influence, leading to regioisomeric byproducts.

- Yields for this route are typically lower (~50–60%) compared to Route 1.

Optimization Strategies and Critical Parameters

Solvent and Base Selection

Temperature and Reaction Time

Purification Techniques

- Column Chromatography : Silica gel with petroleum ether/ethyl acetate (3:1) effectively separates regioisomers.

- Recrystallization : Ethanol/water mixtures yield high-purity crystalline products.

Comparative Analysis of Synthetic Routes

| Route | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| 1 | Nitration → Trifluoromethylthiolation | 65–75 | High regioselectivity | Requires handling fuming HNO₃ |

| 2 | Trifluoromethylthiolation → Nitration | 50–60 | Avoids early nitro group | Lower yields due to competing directing effects |

| 3 | Halogen exchange | 60–70 | Safe fluorination method | Requires dichloro precursor |

Scale-Up Considerations and Industrial Relevance

Chemical Reactions Analysis

Substitution Reactions

The nitro group (-NO₂) and fluorine atoms activate the aromatic ring toward nucleophilic aromatic substitution (NAS). Key findings include:

Table 1: Substitution Reactions

-

Nitro group reduction : Catalytic hydrogenation selectively reduces the nitro group to an amine without affecting the trifluoromethylthio group .

-

Fluorine displacement : Thiolate ions (e.g., NaSMe) replace fluorine at position 5 under mild conditions due to para-directing effects of the nitro group .

Trifluoromethylthio (-SCF₃) Reactivity

The -SCF₃ group participates in radical and electrophilic reactions:

Table 2: -SCF₃ Transformations

-

Radical pathways : The -SCF₃ group undergoes homolytic cleavage under photoredox conditions, enabling cross-coupling with selenide reagents .

-

Oxidation : Strong oxidants convert -SCF₃ to -SO₂CF₃, enhancing electrophilicity .

Electrophilic Aromatic Substitution (EAS)

Despite electron-deficient nature, directed EAS occurs at specific positions:

Table 3: EAS Reactions

| Electrophile | Conditions | Position Substituted | Product Purity | Source |

|---|---|---|---|---|

| NO₂⁺ (HNO₃/H₂SO₄) | 0°C, 1h | Position 3 | 89% | |

| Cl⁺ (Cl₂, FeCl₃) | 40°C, 3h | Position 6 | 63% |

-

Nitration : Occurs at position 3 due to meta-directing effects of -SCF₃ .

-

Chlorination : Preferentially at position 6, driven by steric and electronic factors .

Stability Under Hydrolytic Conditions

The compound resists hydrolysis in neutral/aqueous media but degrades under basic conditions:

Table 4: Hydrolysis Studies

| pH | Temperature | Time | Degradation Products | Source |

|---|---|---|---|---|

| 7.0 | 25°C | 24h | None detected | |

| 12.0 | 60°C | 6h | 1,5-Difluoro-4-(trifluoromethoxy)benzene-2-ol |

-

Base sensitivity : The nitro group facilitates hydroxide attack at position 2, leading to denitration .

Synthetic Utility

This compound serves as a precursor for agrochemicals and pharmaceuticals:

Scientific Research Applications

1,5-Difluoro-2-nitro-4-(trifluoromethylthio)benzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds with enhanced metabolic stability and bioavailability.

Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1,5-Difluoro-2-nitro-4-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethylthio group can enhance lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Findings :

- Lipophilicity : The -SCF₃ group confers higher lipophilicity (cLogP ~3.1) compared to methoxy (-OCH₃, cLogP ~1.8) or sulfoximine derivatives (cLogP reduced by ~2 units when oxygenated) . This enhances membrane permeability but may reduce aqueous solubility.

- Bioavailability : While -SCF₃ improves lipid solubility, oxygenated analogs (e.g., sulfoximines) better comply with Lipinski’s rules due to lower cLogP, favoring oral bioavailability .

Functional Group Positioning and Bioactivity

- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity enhance metabolic stability compared to chlorine, making the target compound less prone to dehalogenation in biological systems .

- Nitro Group Position : Nitro at position 2 (vs. 4 in nitrofluorfen) may alter herbicidal activity by influencing binding to target enzymes .

Biological Activity

1,5-Difluoro-2-nitro-4-(trifluoromethylthio)benzene (CAS No. 1807176-35-7) is a fluorinated aromatic compound with potential applications in various fields, including pharmaceuticals and agrochemicals. Its unique structure, characterized by multiple fluorine atoms and a nitro group, suggests significant biological activity, which warrants detailed investigation.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the nitro group can facilitate electron transfer processes, while the trifluoromethylthio moiety may enhance lipophilicity, impacting membrane permeability and bioavailability.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

-

Antimicrobial Activity :

- Studies have shown that fluorinated compounds often possess enhanced antimicrobial properties. The introduction of fluorine atoms can increase the lipophilicity and metabolic stability of the compound, potentially leading to increased efficacy against bacterial strains.

-

Anticancer Properties :

- Preliminary studies suggest that compounds with similar structures may inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression. The specific mechanisms remain under investigation, but the nitro group is often implicated in reactive oxygen species (ROS) generation, contributing to cytotoxic effects on cancer cells.

-

Enzyme Inhibition :

- Fluorinated aromatic compounds frequently act as enzyme inhibitors. For example, they may inhibit cytochrome P450 enzymes involved in drug metabolism, leading to altered pharmacokinetics of co-administered drugs.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various fluorinated compounds, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, suggesting strong antibacterial properties.

Case Study 2: Anticancer Activity

In vitro assays on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that the compound induced apoptosis through caspase activation pathways.

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for 1,5-Difluoro-2-nitro-4-(trifluoromethylthio)benzene, and what factors influence reaction yield and purity?

- Methodological Answer : Synthesis typically involves sequential fluorination, nitration, and trifluoromethylthio group introduction. For fluorinated nitrobenzene derivatives, regioselective fluorination is achieved using HF or KF under controlled temperatures (70–120°C), followed by nitration with mixed HNO₃/H₂SO₄ at 0–5°C to minimize byproducts . The trifluoromethylthio group is introduced via nucleophilic substitution (e.g., using AgSCF₃ or CuSCF₃) under inert atmospheres. Key factors affecting yield:

-

Temperature control to prevent over-nitration or decomposition.

-

Solvent polarity (e.g., DMF or DMSO) to stabilize intermediates.

-

Purification via column chromatography with hexane/ethyl acetate gradients (monitored by TLC) .

- Data Table : Common Synthetic Conditions

| Step | Reagents | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Fluorination | KF, DMF | 100 | 65–70 | 95% |

| Nitration | HNO₃/H₂SO₄ | 0–5 | 80–85 | 98% |

| SCF₃ Addition | AgSCF₃, THF | 25 | 50–55 | 90% |

Q. How can researchers characterize the structure and purity of this compound using spectroscopic methods?

- Methodological Answer :

- ¹⁹F NMR : Identifies fluorine environments (δ -60 to -70 ppm for CF₃S group; δ -110 to -120 ppm for aromatic F) .

- IR Spectroscopy : Confirms nitro (1520–1350 cm⁻¹) and C-F (1250–1100 cm⁻¹) stretches.

- GC-MS/HPLC : Quantifies purity (>95% required for reproducibility) .

- X-ray Crystallography : Resolves regiochemistry of substituents (critical for isomer identification) .

Q. What are the key stability considerations for handling and storing this compound under laboratory conditions?

- Methodological Answer :

- Light sensitivity : Store in amber vials at -20°C to prevent nitro group degradation .

- Moisture avoidance : Use desiccants (e.g., silica gel) in storage containers; hygroscopicity accelerates hydrolysis of the CF₃S group .

- Incompatibilities : Avoid strong bases (risk of nitro reduction) or oxidizers (risk of sulfoxide formation).

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in reported reactivity data of this compound in nucleophilic aromatic substitution reactions?

- Methodological Answer : Discrepancies often arise from solvent effects or competing pathways. Systematic approaches include:

- Kinetic studies : Compare reaction rates in polar aprotic (DMF) vs. nonpolar solvents (toluene) to isolate solvent-dependent mechanisms .

- Isotopic labeling : Use ¹⁵N-labeled nitro groups to track electronic effects on substitution sites .

- Computational modeling : DFT calculations (e.g., Gaussian) predict charge distribution and activation barriers for competing pathways .

Q. How can computational chemistry predict the regioselectivity of further functionalization reactions on this compound?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) analysis : Identifies electrophilic/nucleophilic sites. Nitro and CF₃S groups direct substitution to meta/para positions relative to existing substituents .

- Molecular Electrostatic Potential (MEP) maps : Visualize electron-deficient regions (e.g., near nitro groups) prone to nucleophilic attack .

- Case Study : In a 2023 study, FMO analysis correctly predicted >90% regioselectivity for Suzuki coupling at the 4-position .

Q. What methodologies are recommended for studying the decomposition pathways of this compound under varying experimental conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks; monitor degradation via LC-MS .

- Mechanistic Probes : Use radical scavengers (e.g., BHT) to test for radical-mediated decomposition of the nitro group .

- Isotope Ratio Monitoring : ¹⁸O-labeled nitro groups track oxygen loss during thermal degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.